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Compound of Interest

Compound Name: 6-bromo-N-methylpyridin-2-amine

Cat. No.: B183247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-bromo-N-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal

chemistry and drug discovery. Understanding its physicochemical properties is fundamental for

predicting its behavior in biological systems, guiding formulation development, and optimizing

its potential as a therapeutic agent. This technical guide provides a summary of the available

physicochemical data for 6-bromo-N-methylpyridin-2-amine and related isomers, detailed

experimental protocols for key property determination, and a workflow for the physicochemical

characterization of novel compounds.

Core Physicochemical Properties
Precise experimental data for 6-bromo-N-methylpyridin-2-amine is not extensively available

in public literature. Therefore, this guide presents key identifiers for the target compound

alongside experimental and computed data for closely related isomers to provide a

comparative context. Researchers should exercise caution and verify these properties

experimentally for 6-bromo-N-methylpyridin-2-amine.
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Property
6-bromo-N-
methylpyridin-
2-amine

6-Amino-3-
bromo-2-
methylpyridine
(Isomer)

4-Bromo-6-
methylpyridin-
2-amine
(Isomer)

2-Bromo-6-
methylpyridin-
3-amine
(Isomer)

CAS Number 89026-79-9[1] 42753-71-9[2] 524718-27-2[3] 126325-53-9

Molecular

Formula
C6H7BrN2[1] C6H8BrN2[2] C6H7BrN2[3] C6H7BrN2

Molecular Weight 187.04 g/mol 188.05 g/mol [4] 187.04 g/mol [3] 187.04

Melting Point
Data not

available
76.5-85.5 °C[2]

Data not

available

Data not

available

Boiling Point
Data not

available

Data not

available

Data not

available

Data not

available

pKa (predicted)
Data not

available

Data not

available

Data not

available

Data not

available

logP (computed)
Data not

available

Data not

available
1.6 (XLogP3)[3] 1.73 (Predicted)

Solubility
Data not

available

Data not

available

Data not

available

Data not

available

Experimental Protocols
The following are detailed methodologies for the experimental determination of key

physicochemical properties applicable to 6-bromo-N-methylpyridin-2-amine.

Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined by packing a small amount

into a capillary tube and heating it in a calibrated apparatus.

Procedure:

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-

walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a

calibrated thermometer or temperature probe.

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it

approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the last solid particle melts are recorded. This range is the melting

point of the compound. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure

substance.

Boiling Point Determination (Microscale Method)
For small quantities of a liquid, the boiling point can be determined using a microscale

technique.

Procedure:

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test

tube.

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid

in the test tube.

Heating: The test tube is gently heated in a heating block or oil bath.

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the

inverted capillary. The heating is then discontinued.

Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to

be drawn into the capillary tube is recorded as the boiling point.

pKa Determination (UV-Metric Titration)
The acid dissociation constant (pKa) of an ionizable compound can be determined by

monitoring changes in its UV-visible absorbance spectrum as a function of pH.[5][6][7]

Procedure:
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Solution Preparation: A stock solution of the compound is prepared in a suitable solvent

(e.g., DMSO). A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are

also prepared.[5]

Titration: Aliquots of the stock solution are added to each buffer solution in a 96-well plate or

individual cuvettes.[5][6]

Spectral Measurement: The UV-visible spectrum (e.g., 230-500 nm) of the compound in

each buffer is recorded using a spectrophotometer.[5]

Data Analysis: The absorbance at one or more wavelengths where significant changes occur

is plotted against the pH of the buffer solutions. The pKa is the pH at which the

concentrations of the acidic and basic forms of the molecule are equal, which corresponds to

the inflection point of the resulting sigmoidal curve.[8][9]

Aqueous Solubility Determination (Shake-Flask Method)
The thermodynamic solubility of a compound in an aqueous buffer is a measure of its

equilibrium concentration.

Procedure:

Equilibration: An excess amount of the solid compound is added to a known volume of a

buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

Shaking: The mixture is agitated in a sealed container at a constant temperature for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid

from the saturated solution.

Concentration Analysis: The concentration of the compound in the clear, saturated aqueous

phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS. This

concentration represents the aqueous solubility of the compound.

logP Determination (Shake-Flask Method)
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The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[10][11]

[12]

Procedure:

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., pH

7.4) are pre-saturated with each other by vigorous mixing followed by separation.

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the

one in which it is more soluble). The two phases are then combined in a sealed container

and shaken vigorously for a set period to allow for partitioning of the compound between the

two immiscible liquids.

Phase Separation: The mixture is allowed to stand until the two phases have clearly

separated.

Concentration Analysis: The concentration of the compound in each phase (n-octanol and

aqueous buffer) is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-

MS).

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration

of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]

Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the physicochemical

characterization of a compound like 6-bromo-N-methylpyridin-2-amine.
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Caption: Workflow for the synthesis and physicochemical characterization of a novel

compound.
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Caption: Experimental workflow for logP determination using the shake-flask method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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